N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl)
Overview
Description
N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl): is a functionalized polyethylene glycol (PEG) molecule that contains several important functional groups. This compound is primarily used in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation, allowing the joining of substrates of interest with specific biomolecules.
Mechanism of Action
Target of Action
The primary target of N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) are azide-bearing compounds or biomolecules . The compound is designed to interact with these targets via a process known as copper-catalyzed Click Chemistry .
Mode of Action
N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) contains a propargyl group that is reactive with azide-bearing compounds or biomolecules . Through the process of copper-catalyzed Click Chemistry, it forms a stable triazole linkage with these targets . This reaction can be facilitated under mild acidic conditions .
Biochemical Pathways
The biochemical pathways affected by N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) are those involving azide-bearing compounds or biomolecules. The formation of a stable triazole linkage can alter the function of these biomolecules, potentially affecting a variety of downstream effects .
Pharmacokinetics
The pharmacokinetic properties of N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) are influenced by its PEG spacer. The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can enhance its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and improve its bioavailability.
Result of Action
The result of N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl)'s action is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This can lead to changes in the function of these biomolecules at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) plays a significant role in biochemical reactions due to its functional groups. The aminooxy group can react with carbonyl groups, forming stable oxime linkages, while the propargyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages . These reactions are highly specific and efficient, making N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) an excellent choice for bioconjugation and labeling of biomolecules.
This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used to label proteins with azide groups, enabling the study of protein-protein interactions, enzyme activity, and cellular localization. The hydrophilic PEG spacer in N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) increases its solubility in aqueous media, facilitating its use in biological systems .
Cellular Effects
N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) has been shown to influence various cellular processes. Its ability to form stable linkages with biomolecules allows researchers to study cell signaling pathways, gene expression, and cellular metabolism. For example, by labeling specific proteins or enzymes, scientists can track their localization and interactions within cells, providing insights into cellular function and dynamics .
The compound’s impact on cell signaling pathways can be significant, as it enables the precise modification of proteins involved in these pathways. This can lead to changes in gene expression and alterations in cellular metabolism, providing valuable information about the underlying mechanisms of cellular processes .
Molecular Mechanism
The molecular mechanism of N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) involves its ability to form covalent bonds with specific biomolecules. The aminooxy group reacts with carbonyl groups, forming oxime linkages, while the propargyl group participates in CuAAC reactions with azide-bearing compounds . These reactions are highly specific and efficient, allowing for the precise modification of target biomolecules.
At the molecular level, N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) can inhibit or activate enzymes by modifying their active sites or interacting with regulatory proteins. This can lead to changes in enzyme activity, protein-protein interactions, and gene expression, ultimately affecting cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) can change over time. The compound is generally stable under standard storage conditions, but its reactivity may decrease over extended periods . Degradation of the compound can lead to reduced efficiency in biochemical reactions and potential alterations in cellular effects.
Long-term studies have shown that N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) can have lasting effects on cellular function, particularly when used to modify proteins or enzymes involved in critical cellular processes. These effects can be observed in both in vitro and in vivo studies, providing valuable information about the compound’s stability and long-term impact .
Dosage Effects in Animal Models
The effects of N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can effectively modify target biomolecules without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential disruptions in cellular function and metabolism.
Threshold effects have been noted in some studies, where a specific dosage is required to achieve the desired biochemical modification. Beyond this threshold, increasing the dosage may not result in additional benefits and could lead to toxicity .
Metabolic Pathways
N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can modify enzymes involved in key metabolic processes, leading to changes in metabolic flux and metabolite levels . These modifications can provide insights into the regulation of metabolic pathways and the role of specific enzymes in cellular metabolism.
The compound’s interactions with cofactors can also influence its activity and stability, affecting its overall impact on metabolic pathways .
Transport and Distribution
Within cells and tissues, N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and function.
The hydrophilic PEG spacer in N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) enhances its solubility and facilitates its transport within biological systems. This property is particularly important for its use in biochemical applications, as it ensures efficient delivery to target biomolecules .
Subcellular Localization
The subcellular localization of N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) is influenced by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, where it can exert its effects on target biomolecules .
These targeting signals and modifications are crucial for the compound’s activity and function, as they ensure that it reaches the appropriate subcellular locations. This allows for precise modification of target proteins and enzymes, providing valuable insights into cellular processes and dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) typically involves the following steps:
Protection of Aminooxy Group: The aminooxy group is protected using a tert-butyloxycarbonyl (t-Boc) group to prevent unwanted reactions during subsequent steps.
PEGylation: The protected aminooxy group is then reacted with polyethylene glycol (PEG) to form the PEG2 linkage.
Propargylation: The PEGylated intermediate is further reacted with propargyl bromide to introduce the propargyl groups, forming the final product.
Industrial Production Methods: In an industrial setting, the production of N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The reaction conditions are optimized for maximum yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Click Chemistry: The propargyl groups in N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to yield stable triazole linkages.
Deprotection: The t-Boc group can be removed under mild acidic conditions to expose the aminooxy group for further reactions.
Common Reagents and Conditions:
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
Mild Acids: Such as trifluoroacetic acid, used for deprotection of the t-Boc group.
Major Products:
Triazole Linkages: Formed during click chemistry reactions.
Free Aminooxy Groups: Exposed after deprotection of the t-Boc group.
Scientific Research Applications
Chemistry:
Bioconjugation: Used to link biomolecules with various substrates for studying biological processes.
Drug Delivery: Enhances the solubility and stability of drug molecules.
Biology:
Protein Labeling: Facilitates the labeling of proteins with fluorescent tags for imaging studies.
Cell Surface Modification: Used to modify cell surfaces for targeted delivery of therapeutics.
Medicine:
Diagnostic Imaging: Improves the contrast of imaging agents for better diagnosis.
Therapeutic Agents: Enhances the efficacy and targeting of therapeutic agents.
Industry:
Material Science: Used in the development of advanced materials with specific properties.
Nanotechnology: Facilitates the functionalization of nanoparticles for various applications.
Comparison with Similar Compounds
N-(Aminooxy-PEG2)-N-bis(PEG3-azide): Contains azide groups instead of propargyl groups, used in similar click chemistry applications.
N-(Aminooxy-PEG2)-N-bis(PEG3-amine): Contains amine groups, used for different types of bioconjugation reactions.
Uniqueness: N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) is unique due to its propargyl groups, which allow for highly specific and efficient click chemistry reactions with azide-bearing compounds. This specificity and efficiency make it particularly valuable in applications requiring precise bioconjugation.
Properties
IUPAC Name |
O-[2-[2-[2-[bis[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethyl]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44N2O9/c1-3-8-27-13-18-32-20-15-29-10-5-26(7-12-31-17-22-34-23-24-35-25)6-11-30-16-21-33-19-14-28-9-4-2/h1-2H,5-25H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCOEHNJZCCDJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCN(CCOCCOCCOCC#C)CCOCCOCCON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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